molecular formula C21H17Cl2NO3 B2916977 ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate CAS No. 850020-77-8

ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2916977
CAS No.: 850020-77-8
M. Wt: 402.27
InChI Key: PSSPITAXGZQYQL-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a 1H-pyrrole core functionalized with a 3,4-dichlorobenzyl group at position 4, a formyl group at position 5, a phenyl substituent at position 2, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 4-[(3,4-dichlorophenyl)methyl]-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO3/c1-2-27-21(26)19-15(10-13-8-9-16(22)17(23)11-13)18(12-25)24-20(19)14-6-4-3-5-7-14/h3-9,11-12,24H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPITAXGZQYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1CC2=CC(=C(C=C2)Cl)Cl)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C20H16Cl2N2O3C_{20}H_{16}Cl_2N_2O_3. The presence of the dichlorobenzyl group is significant as it may influence the compound's biological properties by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/mL
Compound BEscherichia coli100 µg/mL
Ethyl PyrrolePseudomonas aeruginosa75 µg/mL

Case Study : A study evaluating a series of pyrrole derivatives reported that compounds with halogen substitutions exhibited enhanced antimicrobial activity due to increased electron-withdrawing effects, which could lead to better interaction with bacterial cell membranes .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Research indicates that similar pyrrole-based compounds can induce apoptosis in cancer cells through various mechanisms.

  • Induction of Apoptosis : Compounds have been shown to activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Some studies report that these compounds can halt the cell cycle at specific phases, thereby inhibiting proliferation.

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 Value (µM)
Ethyl PyrroleHeLa (Cervical Cancer)12.5
Compound CMCF-7 (Breast Cancer)15.0
Compound DA549 (Lung Cancer)20.0

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

The following analysis compares the target compound with related pyrrole-carboxylates based on substituent effects, synthetic pathways, and functional group reactivity.

Substituent Effects on Reactivity and Stability

  • Ethyl 2-Formyl-4:4'-Propylpyrrole-3:5-Dicarboxylate (): This compound features a formyl group at position 2 and propyl substituents. Its reactivity with hydrazine derivatives (e.g., hydrazone and semicarbazone formation) suggests that the formyl group in pyrroles is highly electrophilic, a trait shared with the target compound’s 5-formyl substituent.
  • Benzyl 4-Ethyl-5-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate ():
    This analog shares the 5-formyl and ethyl ester groups but differs in substituents (benzyl, ethyl, methyl vs. dichlorobenzyl, phenyl). The benzyl group may confer greater lipophilicity, whereas the 3,4-dichlorobenzyl group in the target compound likely enhances halogen-bonding interactions, a critical factor in receptor binding or crystallization behavior .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Reactivity Notes
Ethyl 2-Formyl-4:4'-Propylpyrrole-3:5-Dicarboxylate 88 Formyl, propyl, ethyl ester Forms stable hydrazones (m.p. 118–199°C)
Benzyl 4-Ethyl-5-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate N/A Benzyl, ethyl, methyl, formyl Higher lipophilicity due to benzyl
Target Compound Not reported 3,4-Dichlorobenzyl, phenyl, formyl Expected low solubility in polar solvents

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl 4-(3,4-dichlorobenzyl)-5-formyl-2-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-component one-pot reactions are commonly employed for pyrrole derivatives. For example, a three-component reaction involving aniline derivatives, acetylenedicarboxylates, and aldehydes under solvent-free or mild acidic conditions can yield substituted pyrroles. Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., acetic acid or Lewis acids) to enhance regioselectivity and yield .
  • Validation : Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, SHELX software (e.g., SHELXL-2018) refines crystallographic data to resolve bond lengths, angles, and torsion angles, with mean σ(C–C) values <0.01 Å indicating high precision .
  • Complementary methods : FTIR confirms functional groups (e.g., C=O at ~1700 cm⁻¹), while ¹H/¹³C NMR spectra assign proton environments (e.g., formyl protons at δ ~9.8 ppm) .

Q. What spectroscopic and computational methods are used to analyze electronic properties?

  • Spectroscopy : UV-Vis spectroscopy identifies π→π* and n→π* transitions, often correlated with DFT-calculated HOMO-LUMO gaps. For instance, a HOMO-LUMO gap of ~4 eV suggests moderate electronic stability .
  • Computational tools : Gaussian 09 or ORCA software performs geometry optimization at the B3LYP/6-31G(d) level, while AIM (Atoms in Molecules) analysis maps electron density distributions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

  • Approach : SHELXD or OLEX2 is used for structure solution in cases of twinning or disorder. For example, partial occupancy refinement and TLS (Translation-Libration-Screw) models in SHELXL address thermal motion anisotropy .
  • Validation : R-factor convergence (<0.05) and validation tools like PLATON ensure data reliability. Hydrogen-bonding networks (e.g., N–H⋯O interactions) are analyzed via Mercury software to identify packing motifs .

Q. What strategies are employed to study the compound’s reactivity in multi-step syntheses?

  • Case study : The formyl group at position 5 can undergo nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazine to form hydrazones). Reaction pathways are tracked via in situ IR or LC-MS to identify intermediates .
  • Challenge : Competing reactions (e.g., ester hydrolysis under basic conditions) require pH control (buffered media) or protective groups (e.g., Boc for amines) .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence solid-state properties?

  • Graph-set analysis : Etter’s rules classify hydrogen-bonding patterns (e.g., R²₂(8) motifs for N–H⋯O interactions). For this compound, weak C–H⋯O bonds (2.5–3.0 Å) and π-π stacking (3.4–3.6 Å) contribute to crystal stability .
  • Impact : These interactions affect solubility and melting behavior, critical for polymorph screening via DSC (Differential Scanning Calorimetry) .

Key Research Challenges

  • Synthetic reproducibility : Steric hindrance from the 3,4-dichlorobenzyl group may reduce yields; microwave-assisted synthesis improves efficiency .
  • DFT limitations : Van der Waals interactions in crystal packing are poorly modeled by standard functionals; dispersion-corrected methods (e.g., ωB97X-D) are recommended .

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